tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
Description
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic framework (spiro[4.4]nonane) with two nitrogen atoms at positions 1 and 7, a tert-butyl carboxylate group, and difluoro substitution at the 3,3 positions. This structure confers rigidity and metabolic stability, making it valuable in medicinal chemistry as a scaffold for drug discovery .
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-12(13,14)6-11(16)4-5-15-7-11/h15H,4-8H2,1-3H3 |
InChI Key |
XKSLVDQIFNATCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCNC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization via Hydroboration-Oxidation
A critical step in spirocyclic diamine synthesis is the hydroboration-oxidation of allylated intermediates. Freshly prepared borane (from NaBH₄ and I₂) is essential to achieve high yields (71–83%) of alcohol intermediates, which are subsequently mesylated to facilitate cyclization. For example, treating allylated amine 8 with borane generates alcohol 9 , which undergoes mesylation and ring closure to form the spirocyclic core.
Petasis Reaction for Orthogonal Protection
The Petasis reaction of ketones, pinacol allylboronate, and ammonia enables the formation of intermediates like 16 , which are orthogonally protected to accommodate subsequent functionalization. This method is particularly advantageous for introducing sulfur-containing moieties or fluorinated groups, as it avoids unstable intermediates like cyclopropanone.
Protection with tert-Butyl Carbamate
The final step involves protecting the primary amine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For instance, treating 3,3-difluoro-1,7-diazaspiro[4.4]nonane with Boc₂O in THF at 0°C–25°C provides the target compound in >90% yield.
Optimization and Scale-Up Considerations
Reaction Conditions
-
Solvent Systems : THF and CH₂Cl₂ are preferred for their compatibility with Grignard reagents and fluorinating agents.
-
Temperature Control : Exothermic steps (e.g., allylation, fluorination) require strict temperature regulation below −15°C to prevent side reactions.
-
Catalysts : Lewis acids like BF₃·OEt₂ may enhance cyclization efficiency but are avoided in fluorinated systems due to potential ligand exchange.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields the corresponding carboxylic acid, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate lies in its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its unique structure may confer desirable biological properties, making it a candidate for drug development targeting various diseases.
Case Study: Antiviral Activity
Research has indicated that compounds with similar spirocyclic structures exhibit antiviral activity. The potential application of this compound in developing antiviral agents is an area of ongoing investigation.
Materials Science
In materials science, this compound can be utilized in the development of novel polymers or as a building block for creating functional materials with specific properties such as enhanced thermal stability or chemical resistance.
| Application Area | Potential Uses | Properties |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Unique spirocyclic structure |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
Agricultural Chemistry
There is emerging interest in using fluorinated compounds in agrochemicals due to their enhanced biological activity and environmental stability. This compound could serve as a precursor for designing new pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s difluoro groups and spirocyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Spiro[4.4]nonane Derivatives
- tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 1221818-45-6) Differences: Replaces 3,3-difluoro groups with a ketone (6-oxo) and lacks fluorine. Impact: The ketone increases polarity, reducing lipophilicity compared to the difluoro analog. This affects membrane permeability and bioavailability .
- tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 1545158-39-1) Differences: Features an amino group at position 4 and only one nitrogen (1-aza).
Spiro[3.5]nonane Derivatives
- tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate (CymitQuimica) Differences: Smaller spiro[3.5] core with diazas at positions 1 and 4. Impact: Reduced ring strain and altered spatial geometry may influence binding affinity in target proteins .
- tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1) Differences: Contains a lactam (2-oxo) group. Impact: The lactam introduces hydrogen-bonding sites, enhancing interactions with biological targets but reducing chemical stability under acidic conditions .
Substituent Effects
Fluorinated vs. Non-Fluorinated Analogs
- Fluorine Substitution: The 3,3-difluoro groups in the target compound increase electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs like the 6-oxo derivative . Fluorine also reduces metabolic oxidation, improving in vivo stability .
tert-Butyl Carboxylate Group
Key Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₁₂H₂₀F₂N₂O₂ | 262.3 | 3,3-difluoro, spiro[4.4], 1,7-diaza |
| tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | C₁₂H₂₀N₂O₃ | 240.3 | 6-oxo, no fluorine |
| tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate | C₁₂H₂₀F₂N₂O₂ | 262.3 | Spiro[3.5], 1,6-diaza |
| tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | C₁₂H₂₀N₂O₃ | 240.3 | Lactam, spiro[3.5] |
Drug Discovery
- The target compound’s rigidity and fluorine substitution make it a candidate for central nervous system (CNS) targets, whereas spiro[3.5] analogs are explored for antimicrobial activity .
- tert-Butyl-protected diazaspiro compounds are frequently used in fragment-based drug design to optimize pharmacokinetic profiles .
Biological Activity
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features two fluorine atoms at the 3,3-positions of the diazaspiro framework, which may enhance its interaction with biological targets. The molecular formula for this compound is C12H20F2N2O2, and it has a molecular weight of approximately 262.30 g/mol .
Structural Characteristics
The spirocyclic nature of this compound contributes to its distinctive properties. The presence of the carboxylate group allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions. The incorporation of fluorine atoms can significantly influence the compound's lipophilicity and biological interactions .
Case Studies
Recent research indicates that compounds related to diazaspiro structures have shown promise in anti-trypanosomal activity. For instance, modifications in similar compounds have led to improved aqueous solubility and enhanced potency against Trypanosoma brucei .
| Compound Name | EC50 (μM) | Comments |
|---|---|---|
| NEU-1953 | <0.03 | Highly potent against T. brucei |
| Lapatinib Derivative | 0.43 | Moderate activity; requires further optimization |
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Compounds with similar structures have been shown to exhibit favorable PK profiles, including low plasma protein binding and effective clearance rates .
Key Findings
Q & A
Basic: What analytical methods are recommended for structural characterization and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the spirocyclic structure and fluorine substituents. For example, NMR can resolve the difluoro groups’ chemical environment .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., 240.3 g/mol for related analogs) and fragmentation patterns to confirm molecular formula (CHNO) .
- High-Performance Liquid Chromatography (HPLC): Assess enantiomeric purity using chiral columns, as demonstrated in enantioselective synthesis workflows (e.g., 95% ee achieved via HPLC analysis for similar diazaspiro compounds) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity and flame-retardant lab coats to prevent skin contact. Respiratory protection is unnecessary under normal conditions but required during spills .
- Spill Management: Sweep or vacuum spills into sealed containers; avoid aqueous cleanup to prevent unintended reactions .
- Storage: Store in a dry, refrigerated environment (2–8°C) with inert gas (N) purging to prevent degradation .
Advanced: How can researchers address contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies: Design experiments across a pH gradient (e.g., 1–13) at 25°C and 40°C. Monitor decomposition via:
- Cross-Validation: Compare results with computational models (e.g., DFT calculations for hydrolysis susceptibility) .
Advanced: What experimental strategies can elucidate the compound’s reactivity with nucleophiles?
Methodological Answer:
- Reactivity Screening: Group nucleophiles (e.g., amines, thiols) by reactivity classes (halogenated alkanes > alcohols > ketones) .
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) versus non-polar media (hexane) to modulate reaction rates.
- Mechanistic Probes: Use -NMR to monitor fluorine displacement or retention during reactions .
Advanced: How to design a toxicity profiling study given limited toxicological data?
Methodological Answer:
- In Vitro Assays:
- In Silico Tools: Apply QSAR models to predict acute oral toxicity (e.g., LD) and cross-reference with structurally similar diazaspiro compounds .
Basic: What are the environmental disposal considerations for this compound?
Methodological Answer:
- Waste Classification: Treat as “special waste” due to fluorinated and spirocyclic components. Avoid drain disposal .
- Licensed Disposal: Partner with facilities equipped for halogenated organic compound incineration (≥1200°C) to minimize NO and CO emissions .
Advanced: How to resolve discrepancies in reported decomposition products under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss at 10°C/min increments to identify decomposition onset (e.g., >200°C) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts (e.g., CO, NO) under simulated fire conditions .
- Controlled Pyrolysis: Compare open vs. closed systems to assess oxygen’s role in decomposition pathways .
Basic: What synthetic routes are feasible for scale-up while maintaining enantiopurity?
Methodological Answer:
- Iridium-Catalyzed Amination: Adapt protocols for allyl acetate coupling to achieve >98% yield and >95% ee, as demonstrated for tert-butyl diazaspiro carboxylate analogs .
- Column Chromatography: Use gradient elution (hexane:ethyl acetate 20:1 → 10:1) for purification .
Advanced: How to evaluate the compound’s bioaccumulation potential in ecological studies?
Methodological Answer:
- OECD 305 Guideline: Conduct a 14-day bioaccumulation test in fish (e.g., Daphnia magna) to measure bioconcentration factors (BCF) .
- Soil Mobility Assays: Use HPLC to track compound migration in soil columns under simulated rainfall .
Advanced: What computational tools can predict the compound’s interaction with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
